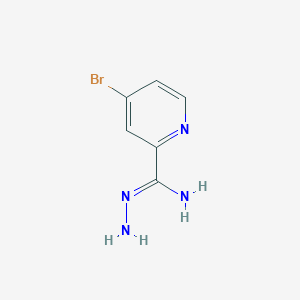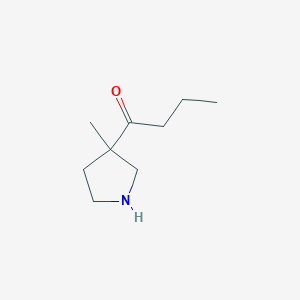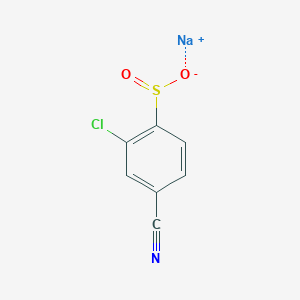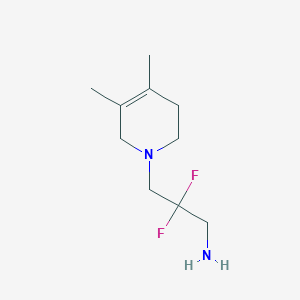
3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound It features a tetrahydropyridine ring substituted with dimethyl groups and a difluoropropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropan-1-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetrahydropyridine Ring: Starting from a suitable precursor, such as a pyridine derivative, the tetrahydropyridine ring can be formed through hydrogenation or other reduction methods.
Introduction of Dimethyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate can introduce the dimethyl groups at the desired positions.
Attachment of the Difluoropropan-1-amine Moiety: This step may involve nucleophilic substitution reactions where a difluoropropane derivative reacts with an amine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure hydrogenation, and automated methylation processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or tetrahydropyridine ring.
Reduction: Reduction reactions could further modify the tetrahydropyridine ring or reduce any oxidized forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated compounds, strong bases, or acids.
Major Products
The major products would depend on the specific reactions but could include various substituted derivatives or oxidized forms of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Exploration as a potential drug candidate for various therapeutic areas.
Biochemistry: Studies on its interaction with biological molecules and pathways.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2-fluoropropan-1-amine
- 3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropan-2-amine
Uniqueness
The presence of the difluoropropan-1-amine moiety might confer unique chemical and biological properties, such as increased stability or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C10H18F2N2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(4,5-dimethyl-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H18F2N2/c1-8-3-4-14(5-9(8)2)7-10(11,12)6-13/h3-7,13H2,1-2H3 |
InChI Key |
SEJFFFIIGPPJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(CC1)CC(CN)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


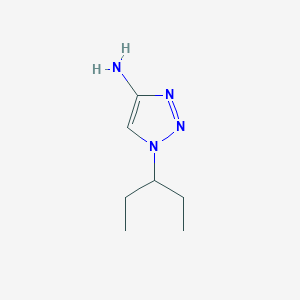

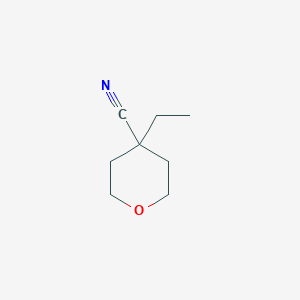

![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)
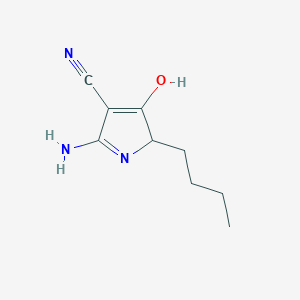



![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)

